Methyl 5-((6,8-difluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((6,8-difluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic small molecule featuring a quinoline core substituted with difluoro and oxo groups at positions 6, 8, and 4, respectively. The quinoline moiety is linked via a methylene bridge to a furan-2-carboxylate ester. The 6,8-difluoro substitution pattern may enhance target binding and reduce microbial resistance, while the furan carboxylate group could influence solubility and metabolic stability.
Properties
Molecular Formula |
C16H11F2NO4 |
|---|---|
Molecular Weight |
319.26 g/mol |
IUPAC Name |
methyl 5-[(6,8-difluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H11F2NO4/c1-22-16(21)14-3-2-10(23-14)8-19-5-4-13(20)11-6-9(17)7-12(18)15(11)19/h2-7H,8H2,1H3 |
InChI Key |
FJWYAQSGAKFJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC(=C3)F)F |
Origin of Product |
United States |
Biological Activity
Methyl 5-((6,8-difluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS Number: 1217116-85-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, cytotoxicity, and antibacterial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 319.26 g/mol. The compound features a furan carboxylate moiety linked to a difluorinated quinoline derivative, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.26 g/mol |
| CAS Number | 1217116-85-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero cells (African green monkey kidney). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antibacterial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic pathways.
Cytotoxicity Assessment
A study conducted by Phutdhawong et al. evaluated the cytotoxic effects of various furan derivatives, including this compound. The research utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | Not reported |
| Vero | Not reported |
This study highlighted that the compound exhibits significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent.
Antibacterial Activity
In another investigation, the antibacterial efficacy of this compound was assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | Not reported |
The results indicated that while the compound was effective against Staphylococcus aureus, further studies are needed to evaluate its efficacy against other strains.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Advantages of Target Compound: The 6,8-difluoro substitution aligns with third-generation quinolones (e.g., moxifloxacin), suggesting improved potency and resistance profile. The methyl furan carboxylate may enhance oral bioavailability compared to simpler esters.
- Limitations: No direct synthesis or activity data for the target compound is available in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
